
N-オレオイル-L-セリン
概要
説明
N-オレオイル-L-セリンは、脂質調節剤であり、内因性のN-アシルアミドです。 オレイン酸のカルボキシル基とL-セリンのアミノ基の形式的な縮合によって形成されるL-セリンの誘導体です 。 この化合物は、骨リモデリングにおける役割と、特に骨粗鬆症の治療における潜在的な治療的用途により、大きな関心を集めています .
科学的研究の応用
N-Oleoyl-L-Serine has several scientific research applications:
Chemistry: Used as a model compound to study lipid-amino acid conjugates and their chemical properties.
作用機序
N-オレオイル-L-セリンは、主にGiタンパク質共役受容体とErk1 / 2シグナル伝達経路の活性化を介して効果を発揮します 。 骨髄間質細胞および骨芽細胞におけるErk1 / 2リン酸化および核因子κBリガンド(RANKL)の発現を阻害することにより、破骨細胞のアポトーシスを促進します 。骨形成を促進し、骨吸収を阻害するというこの二重の作用により、骨粗鬆症治療の有望な候補となっています。
類似の化合物:
N-オレオイルエタノールアミド: 同様の脂質調節特性を持つ別のN-アシルアミド。
N-ステアロイルエタノールアミド: 骨リモデリング活性を持つ飽和脂肪酸アミド。
N-アラキドノイルセリン: 神経保護特性を持つエンドカンナビノイド様分子。
ユニークさ: N-オレオイル-L-セリンは、骨リモデリングにおける特定の役割と、骨芽細胞の増殖を促進しながら破骨細胞のアポトーシスを誘導するという二重の作用によりユニークです 。これは、骨組織で同じレベルの活性を持たない可能性のある他のN-アシルアミドとは異なります。
将来の方向性
生化学分析
Biochemical Properties
In osteoblasts, N-Oleoyl-L-Serine triggers a Gi-protein-coupled receptor and Erk1/2 . This interaction promotes the proliferation of osteoblasts, which are crucial cells for bone formation .
Cellular Effects
N-Oleoyl-L-Serine has a mitigating effect on the number of osteoclasts, the cells responsible for bone resorption . It promotes osteoclast apoptosis through the inhibition of Erk1/2 phosphorylation and the expression of receptor activator of nuclear-κB ligand (RANKL) in bone marrow stromal cells and osteoblasts .
Molecular Mechanism
The molecular mechanism of N-Oleoyl-L-Serine involves its interaction with a Gi-protein-coupled receptor and the Erk1/2 pathway in osteoblasts . This interaction leads to the promotion of osteoblast proliferation and the inhibition of osteoclast activity, thus influencing bone remodeling .
Temporal Effects in Laboratory Settings
In intact mice, N-Oleoyl-L-Serine moderately increases bone volume density mainly by inhibiting bone resorption . In a mouse ovariectomy (OVX) model for osteoporosis, N-Oleoyl-L-Serine effectively rescues bone loss by increasing bone formation and markedly restraining bone resorption .
Dosage Effects in Animal Models
The differential effect of exogenous N-Oleoyl-L-Serine in the OVX vs. intact animals is apparently a result of an OVX-induced decrease in skeletal N-Oleoyl-L-Serine levels . This suggests that the dosage and physiological state of the animal can significantly influence the effects of N-Oleoyl-L-Serine.
準備方法
合成経路と反応条件: N-オレオイル-L-セリンは、オレイン酸とL-セリンの反応によって合成できます。このプロセスには、オレイン酸のカルボキシル基の活性化が伴い、通常、ジシクロヘキシルカルボジイミド(DCC)などのカップリング試薬を、4-ジメチルアミノピリジン(DMAP)などの触媒の存在下で使用します。 反応は、ジクロロメタンなどの有機溶媒中で室温で行われます .
工業生産方法: N-オレオイル-L-セリンの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、前述の反応条件を使用した大規模合成になります。温度、溶媒の選択、精製技術などの反応パラメータの最適化は、効率的な生産に不可欠です。
化学反応の分析
反応の種類: N-オレオイル-L-セリンは、次のようなさまざまな化学反応を起こします。
酸化: オレイン酸部分の二重結合を酸化して、エポキシドまたはヒドロキシル化誘導体にすることができます。
還元: 二重結合を還元して、飽和誘導体にすることができます。
置換: セリン部分のヒドロキシル基は、置換反応に参加して、エステルまたはエーテルを形成できます。
一般的な試薬と条件:
酸化: m-クロロ過安息香酸(m-CPBA)などの試薬を使用してエポキシ化を行います。
還元: 水素化のために、パラジウムカーボン(Pd / C)などの触媒を使用します。
置換: エステル化反応のために、酸塩化物または無水物を使用します。
主要な製品:
酸化: エポキシド、ヒドロキシル化誘導体。
還元: 飽和脂肪酸誘導体。
置換: N-オレオイル-L-セリンのエステルまたはエーテル誘導体。
4. 科学研究への応用
N-オレオイル-L-セリンには、いくつかの科学研究への応用があります。
化学: 脂質-アミノ酸複合体とその化学的性質を研究するためのモデル化合物として使用されます。
生物学: 骨リモデリングにおける役割が調査されており、破骨細胞のアポトーシスを刺激し、骨芽細胞の増殖を促進することが示されています.
類似化合物との比較
N-Oleoyl Ethanolamide: Another N-acyl amide with similar lipid-modulating properties.
N-Stearoyl Ethanolamide: A saturated fatty acid amide with bone remodeling activity.
N-Arachidonoyl Serine: An endocannabinoid-like molecule with neuroprotective properties.
Uniqueness: N-Oleoyl-L-Serine is unique due to its specific role in bone remodeling and its dual action of promoting osteoblast proliferation while inducing osteoclast apoptosis . This sets it apart from other N-acyl amides, which may not exhibit the same level of activity in bone tissue.
特性
IUPAC Name |
(2S)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)22-19(18-23)21(25)26/h9-10,19,23H,2-8,11-18H2,1H3,(H,22,24)(H,25,26)/b10-9-/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDKGXAMSZIDKF-VJIACCKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107743-37-3 | |
| Record name | N-Oleoyl-L-serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107743373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-OLEOYL-L-SERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCD7H2827O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does N-Oleoyl-L-Serine impact bone remodeling?
A1: Research suggests that N-Oleoyl-L-Serine (OS) exhibits a regulatory role in bone remodeling, a continuous process crucial for maintaining bone health. OS appears to exert its effects through a dual mechanism:
- Promoting Bone Formation: In osteoblasts (bone-forming cells), OS stimulates proliferation. [] This suggests a potential for OS to enhance bone formation.
- Inhibiting Bone Resorption: OS demonstrates an ability to reduce the number of osteoclasts (bone-resorbing cells) by promoting their apoptosis (programmed cell death). [] This inhibitory effect on osteoclasts is linked to the suppression of ERK1/2 phosphorylation and RANKL expression in both bone marrow stromal cells and osteoblasts. []
Q2: What is the evidence for N-Oleoyl-L-Serine's therapeutic potential in osteoporosis?
A: Preclinical studies using a mouse model of osteoporosis (induced by ovariectomy) provide compelling evidence for OS's therapeutic potential: []
- Rescue of Bone Loss: OS administration effectively counteracted bone loss in the ovariectomized mice. [] This protective effect was attributed to both increased bone formation and significantly reduced bone resorption. []
- Ovariectomy and OS Levels: Interestingly, ovariectomy led to a decline in skeletal OS levels. [] This observation suggests a potential link between OS deficiency and the development of osteoporosis, further strengthening the case for OS as a therapeutic target.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




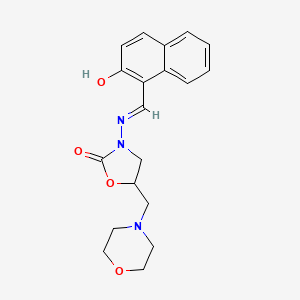
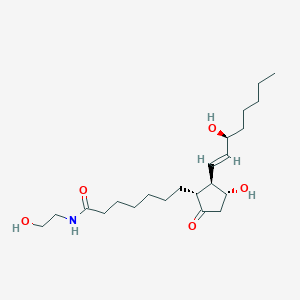

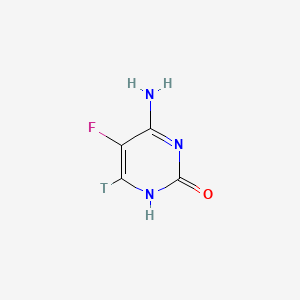

![(1S,3R,6S,7S,8S,11S,12S,15Z,16S)-6-(dimethylamino)-15-ethylidene-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-one](/img/structure/B592521.png)
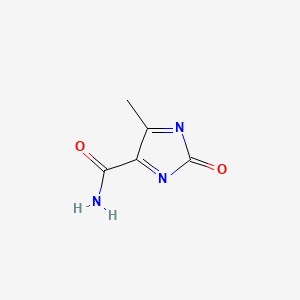
![5-methoxy-3-[(2-methoxyphenyl)methyl]-7-pentylchromen-2-one](/img/structure/B592523.png)
![magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate](/img/structure/B592525.png)
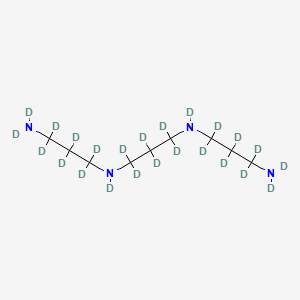
![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592531.png)
